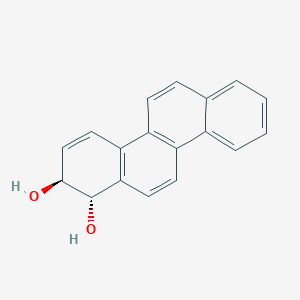

(1S,2S)-1,2-dihydrochrysene-1,2-diol

描述

Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-1,2-dihydrochrysene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMJIRFFDLQHJJ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031721 | |

| Record name | trans-1,2-Dihydro-2-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-31-6, 80433-95-0 | |

| Record name | rel-(1R,2R)-1,2-Dihydro-1,2-chrysenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64920-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-chrysenediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Chrysenediol, 1,2-dihydro-, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080433950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dihydro-2-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-2-CHRYSENEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M44K09LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Metabolism Studies

Polycyclic aromatic hydrocarbons are a class of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, and gasoline. nih.gov Once inside a biological system, these generally inert parent PAHs undergo metabolic activation to become biologically reactive. nih.gov This transformation is a double-edged sword; while it is a detoxification process to facilitate excretion, it can also lead to the formation of highly reactive metabolites that can bind to cellular macromolecules like DNA, initiating carcinogenic processes. nih.govmdpi.com

The metabolism of PAHs is a multi-step process primarily catalyzed by a group of enzymes known as cytochrome P450s (CYPs) and epoxide hydrolase. nih.gov For chrysene (B1668918), a four-ring PAH, a critical metabolic pathway involves the formation of dihydrodiols. Specifically, the focus of academic inquiry has often been on the "benzo-ring" dihydrodiols, such as chrysene-1,2-diol. nih.gov

Research has shown that liver microsomes from various species, including the brown bullhead fish, metabolize chrysene to its benzo-ring diols. nih.gov These studies indicate that control microsomes can be selective in attacking the 1,2-position of the chrysene benzo-ring. nih.gov The resulting chrysene-1,2-diol is considered a proximate carcinogen, meaning it is a precursor to the ultimate carcinogenic form. documentsdelivered.comresearchgate.net This metabolic activation pathway underscores the importance of studying specific metabolites like (1S,2S)-1,2-dihydrochrysene-1,2-diol to understand the mechanisms of PAH-induced cancer.

Significance As a Chiral Dihydrodiol

The "S,S" designation in (1S,2S)-1,2-dihydrochrysene-1,2-diol refers to the specific three-dimensional arrangement, or stereochemistry, of the hydroxyl groups on the dihydrodiol ring. This chirality is a crucial factor in its biological activity. The metabolic enzymes that produce these dihydrodiols are often stereoselective, meaning they preferentially produce one enantiomer over the other.

Studies have demonstrated the profound impact of stereochemistry on the tumorigenicity of chrysene (B1668918) metabolites. For instance, research on mouse skin and in newborn mice revealed that the (-)-chrysene 1,2-dihydrodiol enantiomer exhibited significantly higher tumor-initiating activity compared to its (+)-enantiomer, which showed no significant tumorigenic activity. documentsdelivered.com Specifically, the (-)-chrysene 1,2-dihydrodiol was found to be approximately twice as active as the parent chrysene in initiating tumors on mouse skin. documentsdelivered.com

This enantiomer-specific activity is a recurring theme in PAH toxicology. The subsequent metabolic step involves the epoxidation of the dihydrodiol to form a diol epoxide. Again, the stereochemistry of the diol epoxide is critical. Research has identified that the (+)-diol-epoxide 2 isomer of chrysene, which is derived from the (-)-chrysene 1,2-dihydrodiol, is the ultimate carcinogenic metabolite. documentsdelivered.comaacrjournals.org This specific isomer possesses a conformation where the benzylic hydroxyl group and the epoxide oxygen are on opposite sides (trans) of the molecule. documentsdelivered.com

The significance of this specific stereochemical configuration is further highlighted by its structural similarity to the ultimate carcinogen of another well-studied PAH, benzo[a]pyrene. The highly carcinogenic (+)-diol-epoxide 2 isomer of chrysene has an absolute configuration that allows it to be superimposed on the highly carcinogenic (+)-diol-epoxide 2 isomer of benzo[a]pyrene. documentsdelivered.comresearchgate.net This structural analogy provides a molecular basis for understanding the potent carcinogenicity of this particular metabolic pathway.

Research Trajectory and Open Questions in Dihydrochrysene 1,2 Diol Chemistry

Enantioselective Synthesis Approaches

The creation of the specific (1S,2S) stereochemistry in 1,2-dihydrochrysene-1,2-diol (B1231367) requires sophisticated asymmetric synthesis techniques. Researchers have successfully employed a variety of strategies, including organocatalysis, transition-metal-catalyzed cross-couplings, and enzymatic reactions, to achieve high enantiopurity.

Shi Epoxidation-Based Strategies

The Shi epoxidation, an organocatalytic method that uses a fructose-derived ketone to asymmetrically epoxidize alkenes, has been a cornerstone in the synthesis of chiral diols from PAHs. mdpi.comresearchgate.netnih.gov This reaction is known for its effectiveness with unfunctionalized trans-disubstituted and trisubstituted alkenes, often proceeding with high enantiomeric excess. researchgate.net The reaction is thought to proceed through a dioxirane (B86890) intermediate generated from the catalyst and a stoichiometric oxidant like Oxone. researchgate.netnih.gov

In a notable enantioselective synthesis of (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a precursor to the target (1S,2S)-diol, Jørgensen and co-workers utilized a stereoselective Shi epoxidation. researchgate.net This key step was performed on a tetralone scaffold, which was later elaborated into the full chrysene ring system. The use of the Shi catalyst allowed for the introduction of the desired stereochemistry early in the synthetic sequence, which was then carried through to the final product. researchgate.net The enantiomeric excess for such epoxidations is often high, demonstrating the power of this method for creating specific chiral centers in complex molecules. mdpi.com

Negishi Cross-Coupling in Chiral Building Block Construction

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. researchgate.netiupac.org It is particularly valuable in the synthesis of complex molecules due to its high tolerance for various functional groups and its ability to couple different types of carbon atoms (sp³, sp², and sp). researchgate.net

In the synthesis of the chiral building block for (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a nickel-catalyzed Negishi cross-coupling was employed to assemble a key tetralone scaffold. researchgate.net This strategy highlights the utility of the Negishi reaction in constructing complex aromatic systems from simpler, functionalized precursors. The ability to create specific C-C bonds with high efficiency is critical for the modular assembly of the polycyclic framework of chrysene. Recent advancements have further expanded the scope of the Negishi reaction, including photochemically enhanced methods and applications in continuous flow systems, making it an even more versatile tool for organic synthesis. nih.gov

Chemoenzymatic Synthesis through Dioxygenase-Catalyzed Reactions

Nature provides a highly selective method for the dihydroxylation of aromatic compounds through the action of dioxygenase enzymes. These metalloenzymes, found in various microorganisms, can catalyze the cis-dihydroxylation of PAHs with a high degree of stereo-, regio-, and enantiospecificity. scispace.com This biological approach offers a green and efficient alternative to traditional chemical methods.

Bacterial dioxygenases have been shown to hydroxylate a range of PAHs, including phenanthrene, fluoranthene, and pyrene, to form cis-dihydrodiol intermediates. numberanalytics.com For instance, dioxygenases from Sphingomonas and Rhodococcus species are known to be active in the biodegradation of PAHs. scispace.com The catalytic site of these enzymes typically contains a mononuclear iron center that activates molecular oxygen for the dihydroxylation reaction. scispace.com The specific stereochemical outcome of the enzymatic reaction is dictated by the precise positioning of the substrate within the enzyme's active site. This method provides direct access to enantiopure cis-dihydrodiols, which can then be chemically converted to the corresponding trans-diols if desired. researchgate.net

Catalytic Asymmetric Procedures for 1,2-Diols

Beyond the Shi epoxidation, the Sharpless asymmetric dihydroxylation (AD) is a landmark achievement in the enantioselective synthesis of vicinal diols. researchgate.netresearchgate.netwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to dihydroxylate a wide variety of alkenes with high enantioselectivity. researchgate.netwikipedia.orgnumberanalytics.com The reaction is highly reliable and its stereochemical outcome is predictable based on the choice of the chiral ligand (AD-mix-α or AD-mix-β). researchgate.netwikipedia.org

The Sharpless AD is particularly effective for a broad range of alkene substitution patterns and is known to be highly site-selective, typically oxidizing the most electron-rich double bond in a polyunsaturated substrate. wikipedia.org While direct application to the final step of chrysene dihydroxylation might be challenging due to the aromaticity, it is a powerful tool for creating chiral diol building blocks from simpler alkene precursors which can then be elaborated into the desired PAH structure. mdpi.com Recent advances in the field have also focused on developing osmium-free catalytic systems for asymmetric dihydroxylation, employing metals like iron and manganese, to provide more environmentally benign alternatives. researchgate.netthieme-connect.com

Stereoselective Control in Dihydrodiol Formation

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of biologically active molecules like this compound. This requires precise control over the diastereoselectivity of key bond-forming reactions.

Diastereoselective Synthesis of Differentiated Diol Derivatives

The synthesis of specific diastereomers of diols is a critical aspect of stereoselective synthesis. In the context of PAH metabolites, this often involves the controlled formation of either syn- or anti-diols.

One effective strategy for achieving high diastereoselectivity is through the use of cyclic intermediates that guide the approach of reagents. For example, the opening of an epoxide ring with a nucleophile typically proceeds via an SN2 mechanism, resulting in an anti-diol product. libretexts.org This approach provides excellent diastereocontrol.

In the synthesis of chrysene derivatives, a key strategy involves creating a chiral building block where the stereocenters are set early on. Subsequent reactions are then designed to proceed with high diastereoselectivity to maintain the desired stereochemical integrity. For instance, the reduction of a ketone adjacent to a newly formed stereocenter can be influenced by the existing chirality, leading to the preferential formation of one diastereomer. The strategic use of protecting groups can also influence the stereochemical outcome of subsequent transformations, allowing for the synthesis of differentiated diol derivatives where the two hydroxyl groups can be selectively functionalized.

Interactive Data Table: Key Synthetic Reactions and Conditions

| Reaction Type | Key Reagents and Conditions | Substrate Type | Product Stereochemistry | Reference(s) |

| Shi Epoxidation | Fructose-derived ketone catalyst, Oxone, buffered basic pH | Unfunctionalized alkenes | Enantioselective epoxidation | mdpi.comresearchgate.netnih.govresearchgate.net |

| Negishi Cross-Coupling | Organozinc reagent, organic halide, Pd or Ni catalyst | Aryl, vinyl, alkyl halides | C-C bond formation | researchgate.netresearchgate.netiupac.org |

| Dioxygenase Catalysis | Dioxygenase enzyme (e.g., from Sphingomonas), O₂, reductase | Aromatic hydrocarbons | cis-dihydroxylation | scispace.comnumberanalytics.com |

| Sharpless AD | OsO₄ (cat.), chiral ligand (AD-mix), co-oxidant (e.g., K₃Fe(CN)₆) | Wide range of alkenes | syn-dihydroxylation | mdpi.comresearchgate.netresearchgate.netwikipedia.org |

| Epoxide Ring Opening | Epoxide, nucleophile (e.g., H₂O), acid or base catalyst | Epoxides | anti-dihydroxylation | libretexts.org |

This article details advanced synthetic methodologies for the stereospecific preparation of this compound, a significant chiral intermediate in organic synthesis. The following sections explore innovative electrochemical techniques, the construction of essential chiral building blocks, and comprehensive total synthesis pathways.

Spectroscopic and Structural Elucidation of 1s,2s 1,2 Dihydrochrysene 1,2 Diol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In the ¹H NMR spectrum of a trans-dihydrodiol like (1S,2S)-1,2-dihydrochrysene-1,2-diol, the protons attached to the hydroxyl-bearing carbons (H-1 and H-2) are particularly diagnostic. These carbinolic protons typically appear as distinct multiplets in a region of the spectrum that is downfield from other aliphatic protons but upfield from the aromatic protons. The coupling constant (J-value) between these two protons is crucial for determining their relative orientation. For trans-diols, a larger diaxial or diequatorial coupling constant is expected compared to the smaller coupling constant observed for cis-diols.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each carbon atom. The carbons bearing the hydroxyl groups (C-1 and C-2) are significantly shifted downfield compared to the other sp³-hybridized carbons in the molecule due to the deshielding effect of the oxygen atoms.

Advanced NMR techniques can be employed to assign the absolute configuration. One such method involves the preparation of diastereomeric esters using a chiral derivatizing agent, such as α-methoxy-α-phenylacetic acid (MPA). nih.gov The comparison of the NMR spectra of the resulting bis-MPA esters can allow for the determination of the diol's absolute stereochemistry. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Chrysene (B1668918) and a Related Dihydrodiol Analog Note: The following data is representative and compiled from spectral data of the parent compound and analogous structures. chemicalbook.comresearchgate.netresearchgate.net

| Assignment | Chrysene ¹H Chemical Shift (ppm) chemicalbook.com | Hypothetical this compound ¹H Chemical Shift (ppm) | Hypothetical this compound ¹³C Chemical Shift (ppm) |

| H-1 | 8.79 | ~4.8 (d) | ~70.5 |

| H-2 | 8.73 | ~4.3 (dd) | ~71.2 |

| Aromatic H | 7.6 - 8.8 | 7.4 - 8.6 | 122 - 132 |

| OH | N/A | Broad singlet, variable | N/A |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional molecular structure, including the absolute configuration of chiral molecules. nih.govresearchgate.net This technique, however, is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a significant challenge for metabolites that are often available only in minute quantities. researchgate.net

The determination of absolute configuration via XRD relies on the phenomenon of anomalous dispersion (also known as resonant scattering). ed.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. For organic molecules composed primarily of light atoms (C, H, O), using a copper radiation source (Cu Kα) can enhance this effect sufficiently to allow for the distinction between a molecule and its mirror image (enantiomer). researchgate.net

The result of the analysis is often expressed as the Flack parameter. ed.ac.uknih.gov For an enantiomerically pure crystal, a Flack parameter value close to 0 confirms that the determined stereochemistry is correct. researchgate.neted.ac.uk A value close to 1 would indicate that the inverted structure is the correct one. Therefore, a successful X-ray crystallographic analysis of this compound would provide unequivocal proof of its absolute stereochemistry.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. faccts.degrafiati.com ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample, producing a unique spectrum for each enantiomer. encyclopedia.pub While the UV-Vis spectra of two enantiomers are identical, their ECD spectra are mirror images of each other. encyclopedia.pub

The modern application of ECD for stereochemical analysis involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum generated using quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). beilstein-journals.org The process involves:

Calculating the low-energy conformations of the molecule.

Computing the theoretical ECD spectrum for a specific enantiomer (e.g., 1R,2R or 1S,2S).

Comparing the sign and shape of the calculated spectrum with the experimental spectrum.

A strong correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the metabolite. beilstein-journals.org This method is particularly valuable when crystallization for X-ray analysis is not feasible.

Mass Spectrometry Techniques in Characterization of Dihydrodiol Metabolites

Mass spectrometry (MS) is a cornerstone technique for the detection and characterization of drug and xenobiotic metabolites due to its exceptional sensitivity and specificity. youtube.com It is almost always coupled with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), to resolve complex mixtures from biological samples. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. nih.gov For this compound (C₁₈H₁₄O₂), this allows for its differentiation from other metabolites with different elemental compositions.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. nih.gov In an MS/MS experiment, the ion corresponding to the dihydrodiol metabolite is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For dihydrodiols, common fragmentation pathways include the sequential neutral loss of water molecules (H₂O) from the diol moiety. Analysis of these fragment ions provides evidence for the presence and location of the hydroxyl groups. nih.gov

Table 2: Common Mass Spectrometry Techniques and Their Applications

| Technique | Abbreviation | Primary Application in Metabolite Characterization |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and detection of polar metabolites like dihydrodiols from biological matrices. researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile or derivatized metabolites. Often used for quantitative analysis. researchgate.net |

| High-Resolution Mass Spectrometry | HRMS | Provides accurate mass measurement for elemental composition determination. nih.gov |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation through controlled fragmentation of the parent ion. youtube.comnih.gov |

Vibrational Spectroscopy (e.g., IR) in Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. pressbooks.pubresearchgate.net By analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that acts as a molecular fingerprint. nist.gov

For this compound, the IR spectrum would be dominated by several key features. The most prominent and diagnostic would be the absorption corresponding to the O-H stretching of the two alcohol functional groups. This typically appears as a strong and broad band in the 3600-3200 cm⁻¹ region. pressbooks.pub The broadening is a result of intermolecular and intramolecular hydrogen bonding. researchgate.net

Other important absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹, corresponding to the C-H bonds on the saturated portion of the dihydrochrysene ring system. libretexts.org

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region, characteristic of the chrysene aromatic core. libretexts.org

C-O Stretch: A strong absorption in the 1260-1000 cm⁻¹ range, confirming the presence of the alcohol groups. libretexts.org

While IR spectroscopy cannot distinguish between stereoisomers, it provides rapid and definitive confirmation of the presence of the key dihydrodiol functionality.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak, Multiple Bands |

| Alcohol (C-O) | Stretching | 1260 - 1000 | Strong |

Enzymatic and Biological Degradation Pathways Involving Dihydrochrysene Diols

Microbial Degradation of Chrysene (B1668918) and Formation of Dihydrodiols

The microbial breakdown of chrysene is a key process in the natural attenuation of this pollutant. Bacteria, in particular, have developed sophisticated enzymatic systems to utilize chrysene as a source of carbon and energy, initiating a cascade of reactions that can lead to its complete mineralization. frontiersin.orgnih.gov

Bacterial Dioxygenase-Catalyzed Dihydroxylation of Chrysene

The initial and rate-limiting step in the aerobic bacterial degradation of chrysene is catalyzed by multi-component enzymes known as ring-hydroxylating dioxygenases (RHDs). nih.govnih.gov These enzymes stereospecifically incorporate both atoms of a molecular oxygen molecule into the aromatic nucleus, producing a cis-dihydrodiol. tandfonline.com This initial attack is crucial as it breaks the aromaticity of the ring, making it susceptible to further enzymatic reactions.

For chrysene, bacterial dioxygenases can attack different positions on the molecule. Studies have shown that the biphenyl (B1667301) dioxygenase from Sphingomonas yanoikuyae B8/36 preferentially attacks the bay-region C3-C4 bond, producing (+)-cis-(3S,4R)-dihydroxy-3,4-dihydrochrysene. rsc.orgrsc.org However, attack at the non-bay-region C1-C2 bond to form cis-1,2-dihydroxy-1,2-dihydrochrysene is also possible, though it may occur at a lower rate. rsc.orgresearchgate.net For instance, the naphthalene (B1677914) dioxygenase from Sphingomonas CHY-1 was found to produce cis-3,4-dihydroxy-3,4-dihydrochrysene as the single identified diol metabolite. researchgate.net The specific enantiomer of the 1,2-diol, (1S,2S)-1,2-dihydrochrysene-1,2-diol, is a potential product of this dioxygenase activity, depending on the specific bacterial strain and its enzymatic machinery.

The regioselectivity of the initial dioxygenase attack is a critical factor determining the subsequent metabolic pathway. Attack at the C1-C2 or C3-C4 positions leads to different downstream intermediates. doi.orgnih.gov

Role of Cis-Diol Dehydrogenases in Further Metabolism

Following the initial dihydroxylation, the resulting unstable cis-dihydrodiol is rearomatized by the action of an NAD(P)+-dependent cis-dihydrodiol dehydrogenase. tandfonline.commdpi.com This enzymatic step involves the oxidation of the cis-dihydrodiol to its corresponding catechol. For example, cis-1,2-dihydroxy-1,2-dihydrochrysene would be converted to 1,2-dihydroxychrysene.

This dehydrogenation is a pivotal step that links the initial ring activation to the subsequent ring cleavage. The resulting catecholic intermediates are the direct substrates for ring-fission dioxygenases, which proceed to break open the aromatic ring structure. nih.govtandfonline.com The activity of these dehydrogenases is essential for the metabolic flow, preventing the accumulation of potentially toxic dihydrodiol intermediates. mdpi.com

Pathways of Ring Fission and Mineralization (e.g., Phthalic Acid Pathway, Meta/Ortho Cleavage)

Once a dihydroxylated intermediate like a catechol is formed, the aromatic ring is primed for cleavage. Bacteria employ two primary strategies for this: ortho-cleavage (intradiol) and meta-cleavage (extradiol). nih.govresearchgate.net

Ortho-cleavage: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl groups of the catechol. nih.govnih.gov For chrysene, this pathway can lead to the formation of intermediates that are eventually funneled into the tricarboxylic acid (TCA) cycle. One proposed pathway for chrysene degradation by Pseudoxanthomonas sp. PNK-04 involves the catabolism of catechol via catechol-1,2-dioxygenase to cis,cis-muconic acid, which is then further metabolized. doi.orgnih.gov

Meta-cleavage: This pathway involves catechol 2,3-dioxygenases, which cleave the ring at a bond adjacent to the hydroxyl groups. researchgate.netnih.gov This is another major route for the degradation of aromatic compounds. nih.gov The presence of catechol 2,3-dioxygenase genes in chrysene-degrading bacteria, such as Bacillus sp. and Chry3, indicates the potential for a meta-cleavage degradation pathway. researchgate.netepa.gov

Ultimately, these pathways converge to produce central metabolic intermediates like pyruvate (B1213749) and acetaldehyde. nih.gov Several studies have identified phthalic acid as a key intermediate in the degradation of chrysene by bacterial consortia and fungi, suggesting that one of the terminal rings is cleaved to form this compound, which is then further mineralized. frontiersin.orgnih.govnih.govresearchgate.netcapes.gov.br Another proposed pathway involves the formation of 1-hydroxy-2-naphthoic acid and salicylic (B10762653) acid as key intermediates before the ring is cleaved. doi.orgnih.govresearchgate.net

Identification and Characterization of Bacterial Strains and Consortia in Chrysene Degradation

Numerous bacterial species and consortia have been identified for their ability to degrade chrysene, often utilizing it as the sole source of carbon and energy. These microorganisms are typically isolated from environments contaminated with PAHs, such as oily sludge, soil, and marine sediments. researchgate.netresearchgate.net

A bacterial consortium designated ASDC, comprising Rhodococcus sp., Bacillus sp., and Burkholderia sp., was shown to effectively degrade chrysene, achieving a maximum degradation rate of 1.5 mg/L/day. frontiersin.orgnih.gov The degradation proceeded via the phthalic acid pathway and was most efficient at 37°C and a neutral pH. frontiersin.orgnih.gov Similarly, a consortium of Rhodococcus, Bacillus, and Burkholderia utilized 96% of 10 mg/L chrysene within 8 days. researchgate.netresearchgate.net Individual strains like Achromobacter aegrifaciens S5, isolated from contaminated seawater, have also demonstrated chrysene-degrading capabilities. researchgate.net

The table below summarizes some of the identified chrysene-degrading bacteria and their characteristics.

| Bacterial Strain/Consortium | Source | Degradation Performance | Identified Pathway/Metabolites | Reference |

|---|---|---|---|---|

| Consortium ASDC (Rhodococcus sp., Bacillus sp., Burkholderia sp.) | Contaminated soil and sediments | 1.5 mg/L/day degradation rate; Complete degradation of 5 mg/L at 37°C. | Phthalic acid pathway | frontiersin.org, nih.gov |

| ***Pseudoxanthomonas* sp. PNK-04** | Coal sample | 60% degradation of 400 mg/L in 12 days. | 1-hydroxy-2-naphthoic acid, salicylic acid, catechol (ortho-cleavage) | doi.org, nih.gov |

| ***Achromobacter aegrifaciens* S5** | Crude oil-contaminated seawater | Potential chrysene-degrading activity. | Not specified | researchgate.net |

| ***Sphingomonas* sp.** | Not specified | 97.5% degradation of 500 mg/L in 35 days. | o-hydroxyphenanthroic acid | researchgate.net |

| ***Hortaea* sp. B15 (halophilic)** | Not specified | 77% degradation of chrysene in 20 days. | 1-hydroxy-2-naphthoic acid | nih.gov, its.ac.id |

| ***Sphingobium* sp. SHPJ-2** | Microbial consortium | 78% degradation of chrysene within 6 hours. | Not specified | nih.gov |

| ***Bacillus* sp. and Pseudomonas sp.** | Oily sludge | ~17% degradation of 50 mg/L in 7 days. | Catechol 1,2-dioxygenase and 2,3-dioxygenase activity detected. | researchgate.net |

Biotransformation in Higher Organisms: Formation and Fate of Dihydrochrysene-1,2-diol

In vertebrates, the metabolism of chrysene follows a different enzymatic route compared to bacteria. The primary goal is not mineralization but detoxification and excretion, a process mediated largely by enzymes in the liver.

Enzymatic Pathways in Vertebrates (e.g., Cytochrome P450, Epoxide Hydrolases)

The biotransformation of chrysene in vertebrates is initiated by cytochrome P450 (CYP) monooxygenases. Unlike bacterial dioxygenases, these enzymes incorporate a single atom of oxygen into the chrysene molecule, forming highly reactive arene oxides (epoxides) at various positions, including the non-K-region 1,2- and 3,4-positions and the K-region 5,6-position. nih.gov

These epoxide intermediates can be detoxified through several pathways. One major route is enzymatic hydration by epoxide hydrolase, which adds a molecule of water to the epoxide ring, opening it to form a trans-dihydrodiol. nih.govnih.gov This is a key distinction from bacterial pathways, which produce cis-dihydrodiols. Therefore, in vertebrates, chrysene-1,2-epoxide is converted to trans-1,2-dihydroxy-1,2-dihydrochrysene.

The stereoselectivity of these enzymes plays a critical role in the metabolic fate of chrysene. Studies with rat liver microsomes have shown that different CYP isozymes produce different enantiomeric ratios of the chrysene epoxides. nih.gov For instance, liver microsomes from untreated rats produced a chrysene 1,2-diol with a (R,R):(S,S) enantiomer ratio of 51:49, whereas microsomes from 3-methylcholanthrene-treated rats produced a ratio of 96:4. nih.gov The subsequent hydration by epoxide hydrolase is also stereoselective. nih.gov This metabolic activation by CYP enzymes and epoxide hydrolase can lead to the formation of highly carcinogenic bay-region diol epoxides, which are ultimate carcinogens that can bind to DNA.

Formation of Trans-Dihydrodiols as Major Oxidation Products

The enzymatic oxidation of chrysene in many organisms predominantly proceeds via a pathway that results in the formation of trans-dihydrodiols. This metabolic activation is a critical first step in both the detoxification and, paradoxically, the toxification of polycyclic aromatic hydrocarbons (PAHs) like chrysene. The formation of these metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system, a family of monooxygenases central to the metabolism of xenobiotics. mdpi.com

The process begins with a P450 enzyme introducing one atom of molecular oxygen into the chrysene molecule, forming a highly reactive arene oxide (epoxide) at one of the double bonds. mdpi.com In the case of chrysene, oxidation can occur at the 1,2-, 3,4-, or 5,6-positions. nih.gov This epoxide intermediate is then rapidly hydrolyzed by the enzyme epoxide hydrolase. This enzymatic hydrolysis involves the addition of a water molecule to the epoxide ring, forcing it to open. The stereospecificity of this reaction results in the formation of a trans-diol, where the two hydroxyl groups are on opposite faces of the molecule's plane. youtube.com This pathway is distinct from bacterial degradation, which typically involves dioxygenase enzymes and results in the formation of cis-dihydrodiols. escholarship.org

Research across various biological systems has established that trans-dihydrodiols are major oxidation products of chrysene. Studies using human liver and lung microsomes have demonstrated that chrysene is metabolized to several dihydrodiols, with chrysene-1,2-diol being a prominent product. tandfonline.comtandfonline.com Specifically, the cytochrome P450 enzymes CYP1A1 and CYP1A2 have been identified as the primary catalysts in the formation of chrysene-1,2-diol in human hepatic and pulmonary tissues. tandfonline.comtandfonline.comnih.gov The metabolism is often highly stereoselective, with the (+)-(1R,2R)-dihydrochrysene-1,2-diol being the predominant enantiomer formed. nih.gov

Similar metabolic pathways have been observed in other mammalian models. The incubation of chrysene with rat-liver microsomal fractions also yields the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov The significance of the 1,2-dihydrodiol is underscored by findings that it is a proximate carcinogenic metabolite of chrysene, meaning it can be further metabolized to an ultimate carcinogen. nih.gov This activation pathway highlights the dual role of metabolism in both detoxification and carcinogenesis.

The formation of trans-dihydrodiols is not limited to mammals. Studies in fish, such as the Atlantic cod (Gadus morhua), have shown that upon exposure to chrysene, (1R,2R)-1,2-dihydrochrysene-1,2-diol is a commonly formed metabolite. acs.orgresearchgate.net This indicates that the P450-mediated oxidation pathway is a conserved mechanism for PAH metabolism across different vertebrate species.

The following table summarizes key research findings related to the enzymatic formation of chrysene trans-dihydrodiols.

| Organism/System Studied | Key Enzymes/Catalysts | Major Metabolites Formed | Key Findings | Reference(s) |

| Human Hepatic Microsomes | Cytochrome P450 1A2 | Chrysene-1,2-diol, Chrysene-3,4-diol | P450 1A2 plays a major role in the formation of the proximate carcinogen chrysene-1,2-diol. Formation rates for chrysene-1,2-diol ranged from 1.3-5.8 pmol/mg protein/min. | tandfonline.comtandfonline.com |

| Human Pulmonary Microsomes | Cytochrome P450 1A1 | Chrysene-1,2-diol | P450 1A1 is primarily responsible for chrysene metabolism in the lung, with chrysene-1,2-diol being the most prominent metabolite, though overall metabolic rates are lower than in the liver. | tandfonline.comtandfonline.com |

| Rat Liver Microsomal Fractions | Microsomal Enzymes (P450) | Chrysene-1,2-dihydrodiol, Chrysene-3,4-dihydrodiol, Chrysene-5,6-dihydrodiol | Enzymatic oxidation produced all three possible dihydrodiols of chrysene. | nih.gov |

| Female CD-1 Mice (in vivo) | N/A (Metabolic Activation) | Chrysene 1,2-dihydrodiol | Chrysene 1,2-dihydrodiol was found to be the most potent tumor initiator among the possible dihydrodiols, identifying it as a proximate carcinogen. | nih.gov |

| Atlantic Cod (Gadus morhua) | In vivo metabolism | (1R,2R)-1,2-dihydrochrysene-1,2-diol | Confirmed the in vivo formation of the trans-dihydrodiol metabolite in fish plasma following exposure to chrysene. | acs.orgresearchgate.net |

Applications of 1s,2s 1,2 Dihydrochrysene 1,2 Diol in Advanced Chemical Synthesis and Analytical Research

Utilization as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.govresearchgate.net Similarly, chiral ligands coordinate to metal catalysts to create an asymmetric environment, enabling the production of enantiomerically enriched products. Optically pure 1,2-diols are highly valued as versatile building blocks and are often used as chiral auxiliaries or ligands in asymmetric transformations. researchgate.net

While the enantioselective synthesis of PAH dihydrodiols, including the (-)-(1R,2R) enantiomer of 1,2-dihydrochrysene-1,2-diol (B1231367), has been achieved to serve as a precursor for studying carcinogenic metabolites, the use of (1S,2S)-1,2-dihydrochrysene-1,2-diol as a chiral auxiliary or ligand itself is not extensively documented in the reviewed literature. The primary focus of synthetic efforts has been on producing these molecules as targets for toxicological and metabolic studies rather than as tools for other asymmetric syntheses. However, the broader class of chiral PAHs and their derivatives are of growing interest in materials science and supramolecular chemistry, where chirality can be induced in PAH systems through interactions with other chiral molecules.

Development as an Analytical Standard for PAH Metabolite Analysis

The analysis of PAH metabolites in biological and environmental samples is crucial for assessing exposure and understanding metabolic pathways. Hydroxylated PAHs (OH-PAHs) and their dihydrodiol derivatives are key biomarkers. The development of certified reference materials and analytical standards is essential for the accurate quantification of these metabolites by instrumental methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

This compound, along with its other stereoisomers, serves as a critical analytical standard for identifying and quantifying the metabolic products of chrysene (B1668918). For instance, studies on fish exposed to crude oil or pure PAHs rely on such standards to identify metabolites like trans-dihydrodiols in bile samples, which provides a snapshot of recent PAH exposure. The presence of chrysene-1,2-diol is a direct indicator of the biotransformation of the parent chrysene. The availability of pure stereoisomers allows researchers to develop and validate analytical methods for environmental monitoring and toxicological research.

Table 1: Analytical Applications and Findings Related to Chrysene Metabolites

| Analytical Target | Sample Matrix | Analytical Technique | Key Finding | Reference(s) |

| Chrysene-1,2-diol | Bullhead Liver Microsomes | Not Specified | Formed as a major R,R-enantiomer, indicating stereoselective metabolism. | |

| (1R,2R)-1,2-dihydrochrysene-1,2-diol | Atlantic Cod Plasma | Not Specified | Intramuscular injection led to the formation of PAH-protein adducts. | |

| PAH trans-1,2-dihydro-1,2-diols | Fish Bile | GC-MS | Development of analytical methods requires pure dihydrodiol standards. | |

| 5-Methylchrysene Metabolites | Human HepG2 Cells | HPLC-UV-FLR, LC-MS/MS | Identified tetraols and catechols, confirming the diol-epoxide pathway. | |

| PAH-Thiol Conjugates | Atlantic Haddock Bile | Ion Mobility Q-TOF MS | Identified metabolites from the mercapturic acid pathway, another detoxification route. |

Role in Mechanistic Studies of PAH Biotransformation and Reactivity

The primary and most significant role of this compound and its enantiomer, (1R,2R)-1,2-dihydrochrysene-1,2-diol, is in the elucidation of the metabolic activation of chrysene into a carcinogen. According to the "bay region" theory of PAH carcinogenesis, the parent hydrocarbon is metabolically converted into a highly reactive diol epoxide.

Chrysene is metabolized by cytochrome P450 enzymes to form various dihydrodiols. Studies have shown that chrysene-1,2-dihydrodiol is a proximate carcinogenic metabolite, meaning it is a precursor to the ultimate carcinogen. This dihydrodiol is further metabolized to form a chrysene 1,2-diol-3,4-epoxide, where the epoxide ring is located in the sterically hindered "bay region" of the molecule. This diol epoxide is a highly reactive electrophile that can bind to nucleophilic sites on cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate cancer.

Tumor-initiating studies on mouse skin found that chrysene 1,2-dihydrodiol was approximately twice as potent as the parent chrysene itself, providing strong evidence for its role as a key intermediate in the activation pathway. In contrast, the 3,4- and 5,6-dihydrodiol isomers showed no significant tumorigenic activity. This highlights the critical importance of the position of the diol group and its subsequent epoxidation in the bay region for carcinogenic activity. These mechanistic insights are fundamental to understanding the health risks associated with PAH exposure.

Table 2: Metabolic Pathway of Chrysene Activation

| Compound | Role in Pathway | Key Enzyme Family | Resulting Product | Reference(s) |

| Chrysene | Parent PAH | Cytochrome P450 (CYP) | Chrysene-1,2-oxide | |

| Chrysene-1,2-oxide | Epoxide Intermediate | Epoxide Hydrolase | trans-Chrysene-1,2-dihydrodiol | |

| trans-Chrysene-1,2-dihydrodiol | Proximate Carcinogen | Cytochrome P450 (CYP) | Chrysene-1,2-diol-3,4-epoxide | |

| Chrysene-1,2-diol-3,4-epoxide | Ultimate Carcinogen | N/A (spontaneous reaction) | DNA Adducts |

常见问题

Q. What stereoselective synthesis methods are employed for (1S,2S)-configured diols like (1S,2S)-1,2-dihydrochrysene-1,2-diol?

The stereoselective synthesis of (1S,2S)-configured diols often involves enzyme cascades or chiral catalysts. For example, a three-enzyme cascade (alcohol dehydrogenase, lipase, and oxidase) has been optimized to synthesize (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde, achieving high enantiomeric excess (ee) . Similarly, kinetic resolution using chiral tetrapeptides can selectively acylate trans-(1R,2R)-cyclohexane-1,2-diol over its (1S,2S)-enantiomer, leveraging DFT-calculated energy barriers to guide experimental design .

Q. How is the stereochemistry of this compound confirmed experimentally?

Structural elucidation relies on NMR, optical rotation, and ESI-MS/MS. For instance, (1S,2S)-1-phenylpropane-1,2-diol glycosides were identified via NMR (to assign stereochemistry) and ESI-MS/MS (to confirm glycosidic linkages) after enzymatic hydrolysis and chromatographic purification . Optical rotation comparisons with literature values (e.g., [α]D25 = +73.0 for (1S,2S)-di-o-tolylethane-1,2-diol) are critical for validating enantiopurity .

Q. What enzymatic systems interact with (1S,2S)-diol derivatives, and how is substrate compatibility assessed?

Oxidoreductases like menth-8-ene-1,2-diol:NAD+ oxidoreductase show higher activity toward (1S,2S,4R)-menth-8-ene-1,2-diol than its enantiomer . Compatibility is tested via in vitro enzyme assays and in silico docking. For example, cis-(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol was found incompatible with GldA enzyme due to non-reactive conformations, whereas computational modeling identified reactive conformations in other enantiomers .

Advanced Research Questions

Q. How can kinetic resolution (KR) be applied to separate (1S,2S)-diol enantiomers from racemic mixtures?

Q. What multi-step synthetic routes convert (1S,2S)-diol derivatives into complex natural product frameworks?

Enantiopure (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol was converted over 17 steps into vindoline analogs, incorporating pentacyclic frameworks and functional groups critical for anticancer activity. Key steps include regioselective bromination, cyclization, and stereocontrolled functionalization . Similar strategies could apply to (1S,2S)-dihydrochrysene derivatives for bioactive molecule synthesis.

Q. How do computational methods predict enzyme-substrate interactions for diol derivatives?

Molecular docking and DFT calculations evaluate enzyme-substrate compatibility. For example, in silico modeling of GldA with cis-(1R,2R)-3-bromocyclohexa-3,5-diene-1,2-diol identified reactive conformations, guiding experimental prioritization of viable substrates . These methods reduce trial-and-error in biocatalyst screening.

Q. What role do (1S,2S)-diol glycosides play in natural product biosynthesis?

(1S,2S)-1-Phenylpropane-1,2-diol glycosides act as non-volatile precursors in cape gooseberry, releasing aromatic diols upon enzymatic hydrolysis. Their isolation (via XAD-2 resin and countercurrent chromatography) and structural analysis (NMR/ESI-MS/MS) highlight their biosynthetic relevance . Similar glycosidic pathways may exist for (1S,2S)-dihydrochrysene derivatives.

Methodological Considerations

- Enzyme Assays: Compare NAD+ oxidation rates for (1S,2S)- vs. (1R,2R)-diols to determine stereopreference .

- Chromatography: Use HPLC or countercurrent chromatography for diol purification, with peracetylation to enhance resolution .

- Computational Tools: Apply Gaussian-based DFT calculations to model transition states and predict kinetic resolution outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。